5-Iodo-2-methoxy-4-methylbenzoic acid

Übersicht

Beschreibung

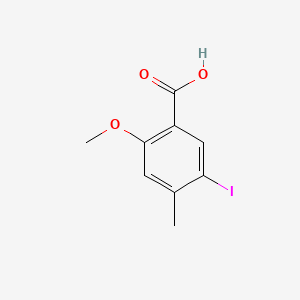

5-Iodo-2-methoxy-4-methylbenzoic acid: is an organic compound with the molecular formula C9H9IO3 . It is a derivative of benzoic acid, characterized by the presence of iodine, methoxy, and methyl groups attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid typically involves the iodination of 2-methylbenzoic acid. One common method includes the reaction of 2-methylbenzoic acid with iodine in the presence of an oxidizing agent and acetic anhydride. This process is often carried out in the presence of a microporous compound, such as a zeolite catalyst, to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves iodination followed by purification steps such as sublimation, distillation, and crystallization to achieve high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Iodo-2-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and organoboron reagents under mild conditions.

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzoic acids .

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Iodo-2-methoxy-4-methylbenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through reactions like Suzuki-Miyaura coupling .

Biology and Medicine: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and other functional materials .

Wirkmechanismus

The mechanism of action of 5-Iodo-2-methoxy-4-methylbenzoic acid involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the methoxy and methyl groups influence the compound’s reactivity and solubility. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

5-Iodo-2-methylbenzoic acid: Similar structure but lacks the methoxy group.

2-Iodo-5-methylbenzoic acid: Similar structure but with different positions of the iodine and methyl groups.

4-Iodo-2-methoxybenzoic acid: Similar structure but with different positions of the iodine and methoxy groups.

Uniqueness: 5-Iodo-2-methoxy-4-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .

Biologische Aktivität

5-Iodo-2-methoxy-4-methylbenzoic acid is an organic compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11IO3. Its structure includes an iodine atom, a methoxy group, and a methyl group attached to a benzoic acid backbone. This unique configuration contributes to its reactivity and biological activity.

The biological activity of this compound is thought to arise from its interaction with various molecular targets within biological systems. The presence of the iodine atom may enhance its binding affinity to specific enzymes or receptors, potentially leading to inhibition of key biochemical pathways. For instance, similar iodinated compounds have been shown to disrupt the intracellular pH homeostasis in Mycobacterium tuberculosis, suggesting a possible mechanism for antimicrobial action .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against several pathogenic bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 58.5 μg/mL | |

| Staphylococcus aureus (MRSA) | 0.98 μg/mL | |

| Candida albicans | 7.80 μg/mL |

These findings suggest that the compound could be a promising candidate for further development as an antimicrobial agent, particularly against resistant strains such as MRSA.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that related compounds exhibit preferential suppression of rapidly dividing cancer cells compared to normal cells . The potential for selective cytotoxicity makes this compound an interesting subject for cancer research.

Case Studies and Research Findings

- Antimycobacterial Activity : A study evaluated the antimycobacterial activity of iodinated derivatives, including this compound, demonstrating significant growth inhibition against M. tuberculosis. The study highlighted that these compounds could serve as novel anti-tuberculosis agents with distinct mechanisms of action .

- Antibacterial Properties : Another research effort focused on the synthesis and evaluation of various benzoic acid derivatives, revealing that compounds similar to this compound showed potent activity against both S. aureus and MRSA strains, with low MIC values indicating high efficacy .

- Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic effects of related compounds on A549 lung cancer cells indicated that certain derivatives could inhibit cell proliferation effectively while sparing non-cancerous cells, suggesting therapeutic potential in oncology .

Eigenschaften

IUPAC Name |

5-iodo-2-methoxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSRDJONMBQQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676307 | |

| Record name | 5-Iodo-2-methoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241674-09-8 | |

| Record name | 5-Iodo-2-methoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.